5-(4-Chlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine
Overview
Description
5-(4-Chlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chlorophenylhydrazine with glyoxal to form the intermediate, which is then cyclized with nitrous acid to yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the oxadiazolo[3,4-b]pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst use, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(4-Chlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an allosteric modulator of certain kinases, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-oxadiazole: Known for its broad range of biological activities and used in drug development.
1,3,4-oxadiazole: Widely studied for its antimicrobial and anticancer properties.
1,2,5-thiadiazolo[3,4-b]pyrazine: Similar in structure but contains sulfur instead of oxygen, leading to different chemical properties.
Uniqueness
5-(4-Chlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-chlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN4O/c11-7-3-1-6(2-4-7)8-5-12-9-10(13-8)15-16-14-9/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYVPDVCOMCERU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NON=C3N=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388120 | |
Record name | [1,2,5]Oxadiazolo[3,4-b]pyrazine, (4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67200-28-6 | |
Record name | [1,2,5]Oxadiazolo[3,4-b]pyrazine, (4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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